6-Aminospiro[2.3]hexan-4-ol
Description
6-Aminospiro[2.3]hexan-4-ol is a spirocyclic compound characterized by a fused bicyclic structure, where two rings (one with two carbon atoms and the other with three) share a single atom. The IUPAC name reflects the spiro junction ([2.3]) and substituents: an amino group at position 6 and a hydroxyl group at position 4 . Its molecular formula is C₆H₁₁NO (molecular weight: 129.16 g/mol).
However, pharmacological data specific to this compound are absent in the provided evidence.
Properties
Molecular Formula |
C6H11NO |
|---|---|
Molecular Weight |
113.16 g/mol |
IUPAC Name |
4-aminospiro[2.3]hexan-6-ol |
InChI |
InChI=1S/C6H11NO/c7-4-3-5(8)6(4)1-2-6/h4-5,8H,1-3,7H2 |
InChI Key |
NJTKXVFHYWHLDR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12C(CC2O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Aminospiro[2.3]hexan-4-ol typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of a suitable cyclohexanone derivative with an amine under acidic or basic conditions to form the spirocyclic intermediate. This intermediate is then subjected to further reactions to introduce the amino and hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the cyclization and functionalization processes.
Chemical Reactions Analysis
Types of Reactions
6-Aminospiro[2.3]hexan-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl and amino groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of spirocyclic ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives with different functional groups.
Scientific Research Applications
6-Aminospiro[2.3]hexan-4-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Aminospiro[2.3]hexan-4-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The spirocyclic structure provides rigidity, which can enhance binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 6-Aminospiro[2.3]hexan-4-ol with structurally related compounds from the evidence:
*Assumed based on purity of analogous compounds in .
Key Observations:
Complexity : Aziridine-containing spiro compounds (e.g., ) exhibit higher molecular weights due to additional rings and substituents, which may affect synthetic yields and bioavailability.
Purity : Most spiro compounds in the evidence are synthesized with ≥95% purity, indicating robust purification protocols.
Physicochemical and Pharmacological Properties
- Solubility: The amino group in this compound likely improves aqueous solubility compared to Spiro[2.3]hexan-4-ol, which has only a hydroxyl group.
- Stability : Spiro systems with smaller rings (e.g., [2.3]) may exhibit higher ring strain, affecting thermal stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
